molecular formula C8H5BrClF3O2 B8310281 (4-Bromo-2-chloro-5-trifluoromethoxy-phenyl)-methanol

(4-Bromo-2-chloro-5-trifluoromethoxy-phenyl)-methanol

Cat. No. B8310281
M. Wt: 305.47 g/mol
InChI Key: WGPANXACDVMCJL-UHFFFAOYSA-N
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Patent
US09212168B2

Procedure details

To a solution of (4-bromo-2-chloro-5-trifluoromethoxy-phenyl)-methanol (6.6 g, 21.61 mmol) in methanol (70 mL) was added 2-methyl-prop-2-yl-hydroperoxide (14.4 mL, 86.42 mmol), and potassium iodide (0.72 g, 4.32 mmol), The reaction mixture was stirred under reflux for 48 h and sat. sodium thiosulfate (20 mL) was added. The reaction mixture was concentrated and extracted with EtOAc (3×100 mL). The organic layers were combined, washed with brine, dried over sodium sulfate, concentrated, and purified by HPLC to provide the title intermediate (2.86 g, 39% yield). (m/z): [M+H]+ calcd for C9H5BrClF3O3 332.91; 334.91. found 332.9; 334.9. 1H NMR (400 MHz, CDCl3): δ(ppm) 7.79 (s, 1H), 7.77 (s, 1H), 3.94 (s, 3H).
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
39%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([O:8][C:9]([F:12])([F:11])[F:10])=[CH:6][C:5]([CH2:13][OH:14])=[C:4]([Cl:15])[CH:3]=1.CC(OO)(C)C.[I-].[K+].S([O-])([O-])(=O)=S.[Na+].[Na+].[CH3:31][OH:32]>>[CH3:31][O:32][C:13](=[O:14])[C:5]1[CH:6]=[C:7]([O:8][C:9]([F:10])([F:11])[F:12])[C:2]([Br:1])=[CH:3][C:4]=1[Cl:15] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1OC(F)(F)F)CO)Cl
Name
Quantity
14.4 mL
Type
reactant
Smiles
CC(C)(C)OO
Name
Quantity
0.72 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
70 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 48 h
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by HPLC

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C(=C1)OC(F)(F)F)Br)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.86 g
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.